molecular formula C17H25NO5 B4935870 Oxalic acid;1-[(4-propan-2-ylphenyl)methyl]piperidin-4-ol

Oxalic acid;1-[(4-propan-2-ylphenyl)methyl]piperidin-4-ol

Cat. No.: B4935870
M. Wt: 323.4 g/mol
InChI Key: SLHMSVLUGHCXSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxalic acid;1-[(4-propan-2-ylphenyl)methyl]piperidin-4-ol is a compound that combines the properties of oxalic acid and a piperidine derivative. The piperidine derivative, 1-[(4-propan-2-ylphenyl)methyl]piperidin-4-ol, is a complex organic molecule that includes a piperidine ring, which is a six-membered ring containing one nitrogen atom .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxalic acid;1-[(4-propan-2-ylphenyl)methyl]piperidin-4-ol typically involves multiple steps. The piperidine derivative can be synthesized through a series of reactions including hydrogenation, cyclization, and functional group modifications . The specific conditions for these reactions can vary, but they often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the synthesis steps are optimized for efficiency and yield. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Oxalic acid;1-[(4-propan-2-ylphenyl)methyl]piperidin-4-ol can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The piperidine ring can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, oxalic acid;1-[(4-propan-2-ylphenyl)methyl]piperidin-4-ol is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis .

Biology

In biological research, this compound can be used to study the effects of piperidine derivatives on biological systems. It may serve as a model compound for understanding the interactions of similar molecules with biological targets .

Medicine

In medicine, piperidine derivatives are known for their pharmacological activities. This compound could be explored for potential therapeutic applications, such as antiviral, anticancer, or anti-inflammatory agents .

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals .

Mechanism of Action

The mechanism of action of oxalic acid;1-[(4-propan-2-ylphenyl)methyl]piperidin-4-ol involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives such as piperine, evodiamine, and matrine . These compounds share the piperidine ring structure but differ in their functional groups and overall molecular architecture.

Uniqueness

What sets oxalic acid;1-[(4-propan-2-ylphenyl)methyl]piperidin-4-ol apart is its combination of oxalic acid and a piperidine derivative. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.

Properties

IUPAC Name

oxalic acid;1-[(4-propan-2-ylphenyl)methyl]piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO.C2H2O4/c1-12(2)14-5-3-13(4-6-14)11-16-9-7-15(17)8-10-16;3-1(4)2(5)6/h3-6,12,15,17H,7-11H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLHMSVLUGHCXSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN2CCC(CC2)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.